Ethyl 4-(hexadecyloxy)benzoate
CAS No.: 62443-20-3
Cat. No.: VC13303162
Molecular Formula: C25H42O3
Molecular Weight: 390.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62443-20-3 |
|---|---|
| Molecular Formula | C25H42O3 |
| Molecular Weight | 390.6 g/mol |
| IUPAC Name | ethyl 4-hexadecoxybenzoate |
| Standard InChI | InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27-4-2/h18-21H,3-17,22H2,1-2H3 |
| Standard InChI Key | SBDHLOUYLJFYNQ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Ethyl 4-(hexadecyloxy)benzoate consists of a benzoic acid backbone substituted with a hexadecyloxy (C₁₆H₃₃O-) group at the fourth position and an ethyl ester (-COOCH₂CH₃) at the first position. The hexadecyloxy chain imparts significant hydrophobicity, while the ester group enhances solubility in organic solvents. The molecule’s amphiphilic nature facilitates self-assembly in mesophases, a property critical for liquid crystal applications .
Table 1: Fundamental Physicochemical Properties
The compound’s crystalline structure is stabilized by van der Waals interactions between the long alkyl chains and π-π stacking of aromatic rings. X-ray diffraction studies of analogous compounds reveal lamellar packing in the solid state, which transitions to smectic phases upon heating .
Synthesis Methodologies
Conventional Alkylation Approach
The most widely reported synthesis involves the nucleophilic substitution of ethyl 4-hydroxybenzoate with 1-bromohexadecane under basic conditions. In a representative procedure , ethyl 4-hydroxybenzoate (18.1 mmol) reacts with 1-bromohexadecane (19.91 mmol) in dry DMF using anhydrous K₂CO₃ (39.82 mmol) as a base. The mixture is heated at 80°C for 24 hours under nitrogen, followed by extraction with ethyl acetate and purification via silica gel chromatography (5% ethyl acetate/hexane). This method yields 85% of the target compound as a white solid .
Key Reaction Parameters:
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Temperature: 80°C
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Reaction Time: 24 hours
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Base: K₂CO₃
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Solvent: DMF
Microwave-Assisted Synthesis
A modified protocol employs microwave irradiation to accelerate reaction kinetics . Ethyl 4-hydroxybenzoate (0.10 mmol) reacts with 1-bromohexadecane (0.11 mmol) in N-methylpyrrolidone (NMP) using Cs₂CO₃ (0.30 mmol) as a base. Irradiation at 70°C for 30-second pulses (8–10 cycles) completes the reaction within 5–10 minutes, achieving comparable yields (~80%) .
Table 2: Comparison of Synthesis Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24 hours | 5–10 minutes |
| Yield | 85% | 80% |
| Energy Efficiency | Low | High |
| Solvent | DMF | NMP |
| Base | K₂CO₃ | Cs₂CO₃ |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectra of ethyl 4-(hexadecyloxy)benzoate show characteristic absorption bands:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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δ 7.69 (d, 2H, J = 8 Hz, aromatic H)
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δ 6.91 (d, 2H, J = 8 Hz, aromatic H)
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δ 4.07 (q, 2H, OCH₂CH₃)
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δ 3.98 (t, 2H, OCH₂C₁₅H₃₁)
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δ 0.87 (t, 3H, CH₃)
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δ 168.61 (ester carbonyl)
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δ 162.31 (aryl-O-C)
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δ 114.62–128.81 (aromatic carbons)
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δ 68.43 (OCH₂)
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δ 14.31 (terminal CH₃)
Thermal and Phase Behavior
Differential scanning calorimetry (DSC) reveals a melting transition at 74–76°C and a clearing point above 120°C, indicating liquid crystalline behavior . Polarized optical microscopy (POM) confirms the formation of a smectic mesophase characterized by focal conic textures . The hexadecyloxy chain facilitates layered molecular packing, while the ethyl ester enhances conformational flexibility.
Table 3: Thermal Properties
| Transition | Temperature (°C) | Enthalpy (kJ/mol) | Source |
|---|---|---|---|
| Melting (Cr → Sm) | 74–76 | 45.2 | |
| Clearing (Sm → Iso) | 122 | 12.8 |
Applications in Materials Science
Liquid Crystal Precursors
Ethyl 4-(hexadecyloxy)benzoate serves as a key intermediate in synthesizing star-shaped liquid crystals. For example, hydrazinolysis of this compound yields 4-(hexadecyloxy)benzhydrazide, which reacts with aldehydes to form Schiff base liquid crystals exhibiting room-temperature mesomorphism .
Polymer Additives
Incorporating the compound into polyesters enhances thermal stability and induces smectic ordering, beneficial for optoelectronic devices .
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